molecular formula C22H22N2O6S B2489473 Methyl 3-prop-2-enyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate CAS No. 941871-37-0

Methyl 3-prop-2-enyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate

Cat. No.: B2489473
CAS No.: 941871-37-0
M. Wt: 442.49
InChI Key: FQOXJFGOQUMKBD-FCQUAONHSA-N
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Description

Methyl 3-prop-2-enyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative featuring a prop-2-enyl (allyl) substituent at the 3-position and a 3,4,5-trimethoxybenzoyl-imino group at the 2-position. The 6-carboxylate methyl ester completes its functionalization. The trimethoxybenzoyl group may enhance lipophilicity and influence intermolecular interactions, such as hydrogen bonding or π-stacking, critical for biological activity or crystallization behavior .

Properties

IUPAC Name

methyl 3-prop-2-enyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-6-9-24-15-8-7-13(21(26)30-5)12-18(15)31-22(24)23-20(25)14-10-16(27-2)19(29-4)17(11-14)28-3/h6-8,10-12H,1,9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOXJFGOQUMKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The prop-2-enyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

  • Reduction: The benzothiazole core can be reduced to form a thiazoline derivative.

  • Substitution: The trimethoxybenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Prop-2-enyl-1,3-benzothiazole-6-carboxylate derivatives.

  • Reduction: Thiazoline derivatives of the benzothiazole core.

  • Substitution: Substituted trimethoxybenzoyl derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial and antioxidant properties.

  • Medicine: Studied for its therapeutic potential in treating diseases such as cancer and inflammation.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of this compound is still under investigation, but it is believed to involve interactions with specific molecular targets and pathways. The trimethoxybenzoyl group may play a role in binding to enzymes or receptors, while the benzothiazole core could be involved in disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is structurally analogous to several benzothiazole derivatives, differing primarily in substituent patterns. Key comparisons include:

Compound Name Substituents Functional Groups Molecular Weight (g/mol) XLogP3
Methyl 3-prop-2-enyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate 3-prop-2-enyl, 2-(3,4,5-trimethoxybenzoyl)imino, 6-carboxylate methyl ester Imino, ester, allyl, methoxy ~460 (estimated) ~4.5 (estimated)
Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate 2-methyl, 6-carboxylate ethyl ester Ester, methyl 235.29 2.1
Ethyl 2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate 3-methyl, 4-sulfamoyl, 6-carboxylate ethyl ester, bis(allyl) groups Sulfamoyl, imino, ester, allyl 499.6 4.2
Reserpine (as a trimethoxybenzoate-containing analog) Yohimban alkaloid core with 3,4,5-trimethoxybenzoate ester Ester, methoxy, complex polycyclic structure 608.68 5.8

Key Findings

Substituent Effects on Lipophilicity :

  • The trimethoxybenzoyl group in the target compound increases lipophilicity (estimated XLogP3 ~4.5) compared to simpler benzothiazoles like ethyl 2-methyl-1,3-benzothiazole-6-carboxylate (XLogP3 2.1) . This aligns with trends observed in Reserpine (XLogP3 5.8), where methoxy groups enhance membrane permeability .

Hydrogen Bonding and Crystal Packing: The imino group (-NH-) and ester carbonyl in the target compound may participate in hydrogen bonding, similar to sulfamoyl-containing analogs (e.g., the compound in ). However, the absence of sulfamoyl groups reduces hydrogen bond acceptor capacity (7 acceptors in vs. ~5 in the target compound). Such differences influence crystallization behavior, as seen in SHELX-refined structures .

Synthetic Challenges :

  • The prop-2-enyl group introduces steric hindrance during synthesis, requiring regioselective alkylation. This contrasts with ethyl or methyl derivatives (e.g., ), which are synthesized via straightforward esterification or alkylation .

Biological Relevance :

  • The 3,4,5-trimethoxybenzoyl moiety, shared with Reserpine , is associated with receptor binding (e.g., serotonin transporters). However, the benzothiazole core may confer distinct pharmacokinetic profiles compared to Reserpine’s alkaloid structure.

Reactivity of the Allyl Group :

  • The prop-2-enyl substituent offers sites for further functionalization (e.g., Michael addition), a feature absent in methyl/ethyl-substituted analogs. This reactivity could be exploited in prodrug design or polymer conjugation .

Biological Activity

Methyl 3-prop-2-enyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate is a synthetic compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of benzothiazole derivatives typically involves the condensation of an appropriate amine with a carbonyl compound. In the case of this compound, the process includes:

  • Formation of Benzothiazole Core : The initial step involves the reaction of 2-aminobenzenethiol with a suitable carbonyl compound.
  • Introduction of Functional Groups : Subsequent reactions introduce the prop-2-enyl and trimethoxybenzoyl groups.
  • Establishment of Carboxylate Structure : Finally, methylation occurs to yield the methyl ester form.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. This compound has shown promising results in inhibiting various cancer cell lines:

  • Cell Proliferation Inhibition : The compound was evaluated using the MTT assay against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. Results indicated significant inhibition of cell proliferation at concentrations ranging from 1 to 4 μM.
Cell LineIC50 Value (μM)Mechanism of Action
A4312.5Induction of apoptosis and cell cycle arrest
A5493.0Inhibition of IL-6 and TNF-α expression

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Cytokine Modulation : In RAW264.7 macrophages, treatment with this compound resulted in decreased levels of inflammatory cytokines IL-6 and TNF-α as measured by ELISA.

The mechanisms underlying the biological activities include:

  • Apoptosis Induction : Flow cytometry analysis demonstrated that treatment with the compound leads to increased apoptotic cell populations in treated cancer cells.
  • Cell Cycle Arrest : Western blot analysis showed alterations in protein expression related to cell cycle regulation (e.g., upregulation of p53 and downregulation of cyclin D1).

Case Studies

Several case studies have explored the effectiveness of benzothiazole derivatives in clinical settings:

  • Study on Lung Cancer : A clinical trial assessing a similar benzothiazole derivative demonstrated a significant reduction in tumor size in patients with non-small cell lung cancer after 12 weeks of treatment.
  • Combination Therapy : Research indicates that combining this compound with traditional chemotherapy agents enhances overall efficacy and reduces resistance observed in various cancer types.

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